N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide
Description
Properties
IUPAC Name |
N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O2/c1-9-18-13(21-19-9)3-2-6-15-14(20)10-4-5-11-12(7-10)17-8-16-11/h8,10H,2-7H2,1H3,(H,15,20)(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJNWENXZMAQOEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CCCNC(=O)C2CCC3=C(C2)NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide, is a member of the 1,2,4-oxadiazole family. The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focusSimilar compounds have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy, agents for treatment of age-related diseases, antimicrobials, and novel class of peroxisome proliferator-activated receptor αr/δ (PPARα/δ) dual agonists.
Mode of Action
The 1,2,4-oxadiazole derivatives are known to interact with their targets through hydrogen bond acceptor properties. This is due to the electronegativities of nitrogen and oxygen in the oxadiazole ring, wherein nitrogen has been a stronger hydrogen bond acceptor than oxygen.
Biochemical Pathways
For instance, some 1,2,4-oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy, suggesting that they may affect pathways related to cell proliferation and apoptosis.
Pharmacokinetics
The properties of similar 1,2,4-oxadiazole derivatives suggest that they may have favorable pharmacokinetic profiles.
Biological Activity
N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide is a compound that has garnered attention due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on anticancer properties, antimicrobial effects, and other pharmacological applications.
Chemical Structure and Properties
The compound features a complex structure characterized by a benzimidazole core and an oxadiazole moiety. The presence of these heterocycles is significant as they often contribute to the biological activity of compounds.
Anticancer Activity
Recent studies have highlighted the anticancer potential of derivatives containing benzimidazole and oxadiazole rings. For instance, compounds similar to this compound have been evaluated for their cytotoxic effects against various cancer cell lines.
Case Studies
- Study on Benzimidazole Derivatives : A study reported that compounds with benzimidazole structures exhibited significant cytotoxicity against human breast adenocarcinoma cell lines. The structure-activity relationship (SAR) indicated that specific substitutions enhance potency against cancer cells .
- Oxadiazole Compounds : Another investigation focused on oxadiazole derivatives showing promising results against multiple cancer types. The compound's mechanism involved inducing apoptosis and inhibiting cell proliferation in vitro .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Benzimidazole derivatives are known for their broad-spectrum antimicrobial activity.
Research Findings
A review of literature from 2020 to 2022 indicated that various benzimidazole derivatives demonstrated significant antimicrobial properties against both Gram-positive and Gram-negative bacteria . The presence of the oxadiazole group is believed to enhance this activity due to its ability to disrupt microbial cell membranes.
Pharmacological Applications
Beyond anticancer and antimicrobial effects, compounds similar to this compound have been studied for other therapeutic areas:
- Antiviral Activity : Some derivatives have shown effectiveness against viral infections by inhibiting viral replication mechanisms.
- Anti-inflammatory Effects : Compounds in this class have been reported to possess anti-inflammatory properties through the inhibition of pro-inflammatory cytokines.
Data Table: Biological Activities Summary
Comparison with Similar Compounds
Structural Analogues
The following table compares the target compound with structurally related molecules based on heterocyclic motifs and functional groups:
Key Observations :
- Compared to 1421456-15-6 , the substitution of a thiadiazole with an oxadiazole may reduce sulfur-related metabolic liabilities while maintaining similar electronic profiles .
- The tetrahydrobenzoisoxazole analog (1018584-77-4 ) lacks the carboxamide linkage, highlighting the importance of this group in hydrogen-bonding interactions .
Physicochemical and Toxicological Properties
Notes:
- The 3-methyl-1,2,4-oxadiazole group in the target compound and HTS012356 improves metabolic stability compared to non-heterocyclic analogs .
- HTS012356 ’s toxicity profile (skin/eye irritation, respiratory risks) suggests that similar precautions may apply to the target compound despite structural differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
